N-(furan-2-ylmethyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
N-(furan-2-ylmethyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that features a furan ring, a piperazine moiety, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.
Attachment of the Furan Ring: The furan ring can be attached via a Friedel-Crafts acylation reaction.
Final Assembly: The final compound is assembled by coupling the intermediate products under suitable conditions, often involving the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as HPLC.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or KMnO4 can be used.
Reduction: Catalytic hydrogenation or reagents like SnCl2 can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced thiadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or DNA.
Pathways Involved: The compound could modulate signaling pathways, inhibit enzyme activity, or bind to DNA to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2-((5-(4-(4-chlorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- N-(furan-2-ylmethyl)-2-((5-(4-(4-nitrophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Uniqueness
N-(furan-2-ylmethyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmacological agent compared to its analogs.
Biological Activity
N-(furan-2-ylmethyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This compound integrates a furan ring, a thiadiazole moiety, and a piperazine derivative, which may contribute to its biological activities.
Structural Characteristics
The molecular formula of this compound is C20H23N5O3S2, with a molecular weight of 445.6 g/mol. The presence of the furan and thiadiazole rings, along with the piperazine group, suggests diverse interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C20H23N5O3S2 |
Molecular Weight | 445.6 g/mol |
Structural Features | Furan ring, thiadiazole, piperazine |
The biological activity of this compound is primarily linked to its structural components. The furan and thiadiazole moieties are known for their roles in various pharmacological activities, including anticancer and antimicrobial properties. Studies have indicated that compounds containing thiadiazole derivatives often demonstrate significant antibacterial and antifungal activities due to their ability to disrupt cellular processes in pathogens .
Anticancer Potential
Research has shown that thiadiazole derivatives exhibit promising anticancer activity. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .
A notable study evaluated the anticancer effects of related thiadiazole derivatives on A549 (lung cancer) and Bcap-37 (breast cancer) cell lines using MTT assays. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like 5-fluorouracil .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies have shown that thiadiazole-containing compounds can effectively combat both Gram-positive and Gram-negative bacteria. For example, the introduction of specific substituents on the thiadiazole ring has been linked to enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Study 1: Anticancer Activity Assessment
In a study conducted by Kumar et al., several thiadiazole derivatives were synthesized and tested for their anticancer properties. The findings revealed that compounds with electron-withdrawing groups on the benzene ring exhibited higher cytotoxicity against A549 cells compared to those with electron-donating groups. This suggests that structural modifications can significantly influence biological activity .
Study 2: Antimicrobial Screening
A comprehensive screening of thiadiazole derivatives against various bacterial strains was performed by Bhatt et al., which demonstrated that specific substitutions at different positions on the thiadiazole nucleus markedly affected antimicrobial efficacy. The study highlighted that compounds with para-substituted benzene rings showed enhanced antibacterial activity compared to their unsubstituted counterparts .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S2/c1-27-16-6-4-15(5-7-16)24-8-10-25(11-9-24)19-22-23-20(30-19)29-14-18(26)21-13-17-3-2-12-28-17/h2-7,12H,8-11,13-14H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHQCIMTNARDTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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